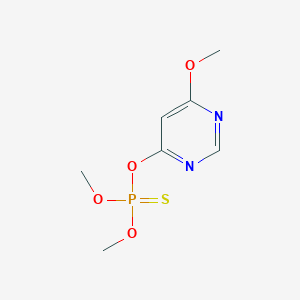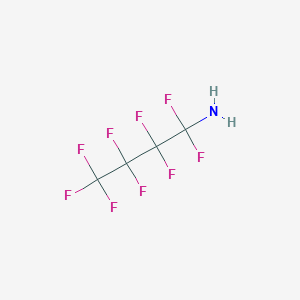![molecular formula C9H16O3 B14445624 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- CAS No. 73574-05-7](/img/structure/B14445624.png)
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- is an organic compound with the molecular formula C9H16O3 It is a derivative of pentenoic acid, featuring an ethyl ester group and a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+EthanolAcid Catalyst4-Pentenoic acid, ethyl ester
The hydroxyethyl group can be introduced through a subsequent reaction involving the addition of an appropriate hydroxyethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-pentenoic acid, 2-[(1S)-1-oxoethyl]-, ethyl ester.
Reduction: Formation of 4-pentanoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentenoic acid, ethyl ester: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Pentenoic acid, 2-[(1R)-1-hydroxyethyl]-, ethyl ester, (2R)-: The stereochemistry differs, which can affect its reactivity and interactions.
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, methyl ester, (2S)-: The ester group is a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
Propiedades
Número CAS |
73574-05-7 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[(1S)-1-hydroxyethyl]pent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,7-8,10H,1,5-6H2,2-3H3/t7-,8-/m0/s1 |
Clave InChI |
YMPWKFGMHPVJEV-YUMQZZPRSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC=C)[C@H](C)O |
SMILES canónico |
CCOC(=O)C(CC=C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



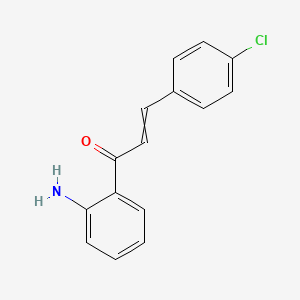
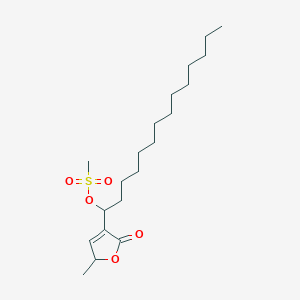
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)


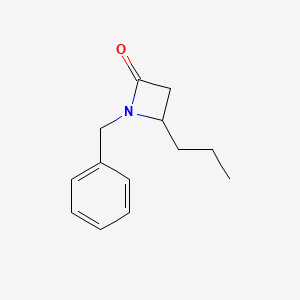
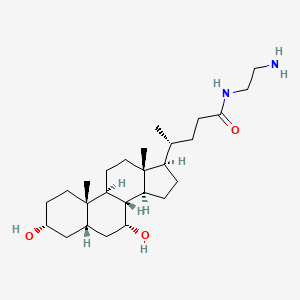

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
